Germanium sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Germanium sulfide can be synthesized through several methods:

Reduction of Germanium Disulfide: The first synthesis was achieved by Winkler by reducing germanium disulfide with germanium.

Reduction in Hydrogen Gas: Another method involves reducing germanium disulfide in a stream of hydrogen gas.

Reduction with Hypophosphorous Acid: Germanium disulfide can also be reduced with an excess of hypophosphorous acid followed by vacuum sublimation.

Sol-Gel Processing: This compound-based glass films can be deposited by spin-coating onto silicon wafers and silica glass disks using the reaction between germanium tetrachloride and hydrogen sulfide.

Análisis De Reacciones Químicas

Germanium sulfide undergoes various chemical reactions:

Hydrolysis: When exposed to moist air or water, this compound hydrolyzes to form germanium hydroxide and germanium oxide.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are less commonly documented.

Substitution Reactions: This compound can participate in substitution reactions, particularly in the formation of thiogermanates when melted with alkaline carbonates and sulfur.

Aplicaciones Científicas De Investigación

Germanium sulfide has a wide range of applications in scientific research:

Optoelectronics: Due to its high optical absorption and tunable optical band gap, this compound is used in optoelectronic devices.

Semiconductors: Its semiconductor properties make it valuable in electronic applications, including transistors and diodes.

Material Science: This compound is studied for its unique anisotropic electronic conductance and excitonic effects, which are useful in developing advanced materials.

Mecanismo De Acción

The mechanism of action of germanium sulfide in various applications involves its interaction with molecular targets and pathways:

Optoelectronics: In optoelectronic applications, this compound’s high optical absorption and tunable band gap allow it to efficiently convert light into electrical signals.

Biological Effects: In biomedicine, germanium compounds can modulate immune responses and exhibit antioxidant properties, although the exact molecular pathways are still under investigation.

Comparación Con Compuestos Similares

Germanium sulfide can be compared with other similar compounds:

Germanium Disulfide (GeS2): Unlike this compound, germanium disulfide is a white precipitate that is soluble in water and caustic alkalis.

Germanium Monoxide (GeO): Germanium monoxide is another related compound, known for its high refractive index and transparency to infrared light.

Other Chalcogenides: Compounds like germanium selenide (GeSe) and germanium telluride (GeTe) share similar properties but differ in their specific applications and physical characteristics.

This compound stands out due to its unique combination of semiconductor properties, stability, and versatility in various scientific and industrial applications.

Propiedades

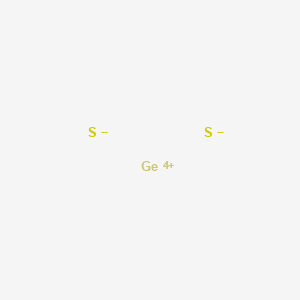

Número CAS |

12737-58-5 |

|---|---|

Fórmula molecular |

GeS2 |

Peso molecular |

136.8 g/mol |

Nombre IUPAC |

germanium(4+);disulfide |

InChI |

InChI=1S/Ge.2S/q+4;2*-2 |

Clave InChI |

OYZZHPSIYKHHAX-UHFFFAOYSA-N |

SMILES canónico |

[S-2].[S-2].[Ge+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)